

Commercial Sources and Technical Guide for 2-(Dimethylamino)acetanilide-d6

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Compound of Interest		
Compound Name:	2-(Dimethylamino)acetanilide-d6	
Cat. No.:	B15555156	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-(Dimethylamino)acetanilide-d6**, a deuterated analog of a lidocaine intermediate. The information compiled herein is intended to support researchers and professionals in drug development and related scientific fields.

Commercial Availability

2-(Dimethylamino)acetanilide-d6 is available from several specialized chemical suppliers. The primary manufacturer appears to be Toronto Research Chemicals (TRC), with various distributors offering the product.

Supplier	Catalog Number	Available Quantities	Notes
Toronto Research Chemicals (TRC)	D468552	Inquire	Manufacturer
LGC Standards	TRC-D468552	5mg, 50mg	Distributor for TRC
Scintila	D468552	5mg	Distributor for TRC
e-Nacalai	D468552	5mg	Distributor for TRC

Physicochemical Properties



A summary of the key physical and chemical properties of **2-(Dimethylamino)acetanilide-d6** is provided below.

Property	Value	Source
Molecular Formula	C10D6H8N2O	LGC Standards[1]
Molecular Weight	184.27 g/mol	LGC Standards[1]
Appearance	Brown Oil	Labmix24[2]
Synonyms	alpha- Dimethylaminoacetanilide-d6	LGC Standards[1]

Experimental Protocols

2-(Dimethylamino)acetanilide-d6 is an isotopically labeled intermediate used in the synthesis of QX-572, a deuterated derivative of lidocaine[2]. The following are detailed, plausible experimental protocols for the synthesis of **2-(Dimethylamino)acetanilide-d6** and its subsequent conversion to the lidocaine analog, QX-572. These protocols are based on established synthetic routes for acetanilides and lidocaine.

Protocol 1: Synthesis of 2-(Dimethylamino)acetanilided6

This protocol describes a plausible two-step synthesis of **2-(Dimethylamino)acetanilide-d6**, starting from aniline and chloroacetyl chloride, followed by reaction with dimethylamine-d6.

Step 1: Synthesis of 2-Chloro-N-phenylacetamide

- In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 g of aniline in 100 mL of a suitable solvent such as dichloromethane.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add a solution of chloroacetyl chloride (1.2 equivalents) in 20 mL of dichloromethane to the stirred aniline solution over a period of 30 minutes, maintaining the temperature below 10 °C.



- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 2-chloro-N-phenylacetamide.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-chloro-N-phenylacetamide.

Step 2: Synthesis of 2-(Dimethylamino)acetanilide-d6

- In a sealed reaction vessel, dissolve the purified 2-chloro-N-phenylacetamide (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
- Add a solution of dimethylamine-d6 (2.2 equivalents) in THF to the reaction vessel.
- Heat the mixture at a suitable temperature (e.g., 60-80 °C) and stir for 12-24 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
- Monitor the reaction by TLC or GC-MS.
- Once the reaction is complete, cool the mixture to room temperature.
- Filter the reaction mixture to remove any precipitated salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Purify the resulting crude 2-(Dimethylamino)acetanilide-d6 by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.

Protocol 2: Synthesis of QX-572 (Lidocaine-d6 analog)



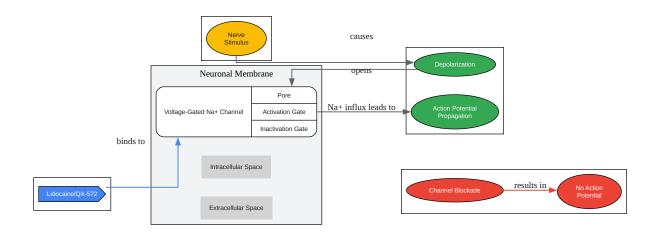
This protocol outlines the synthesis of the deuterated lidocaine analog QX-572 from **2-(Dimethylamino)acetanilide-d6** and 2,6-dimethylaniline.

- In a round-bottom flask, combine 2-(Dimethylamino)acetanilide-d6 (1 equivalent) and 2,6-dimethylaniline (1.2 equivalents).
- Add a suitable high-boiling point solvent, such as xylene or toluene.
- Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
- Fit the flask with a Dean-Stark apparatus to remove water formed during the reaction.
- Heat the reaction mixture to reflux and maintain for 4-8 hours, or until TLC indicates the consumption of the starting material.
- · Cool the reaction mixture to room temperature.
- Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure QX-572.

Signaling Pathway and Mechanism of Action

2-(Dimethylamino)acetanilide-d6 is an intermediate in the synthesis of a deuterated analog of lidocaine. Lidocaine and its derivatives function as local anesthetics by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the propagation of nerve impulses, thereby producing a local anesthetic effect.





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References

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